1-Methyl-N-(thiazol-5-ylmethyl)piperidin-4-amine
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Overview
Description
1-Methyl-N-(thiazol-5-ylmethyl)piperidin-4-amine is a heterocyclic compound that features both a thiazole ring and a piperidine ring. The thiazole ring is known for its aromaticity and biological activity, while the piperidine ring is a common structural motif in many pharmacologically active compounds .
Preparation Methods
The synthesis of 1-Methyl-N-(thiazol-5-ylmethyl)piperidin-4-amine typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method involves the reaction of 1-methylpiperidin-4-amine with a thiazole-5-carbaldehyde under reductive amination conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-Methyl-N-(thiazol-5-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole and piperidine derivatives .
Scientific Research Applications
1-Methyl-N-(thiazol-5-ylmethyl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Methyl-N-(thiazol-5-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release .
Comparison with Similar Compounds
1-Methyl-N-(thiazol-5-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain a thiazole ring and exhibit antimicrobial and antiviral activities.
Piperidine derivatives: Compounds like piperine and evodiamine, which contain a piperidine ring and show various pharmacological effects, including anticancer and anti-inflammatory activities
The uniqueness of this compound lies in its combined thiazole and piperidine structure, which can provide a synergistic effect in its biological activity and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H17N3S |
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Molecular Weight |
211.33 g/mol |
IUPAC Name |
1-methyl-N-(1,3-thiazol-5-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C10H17N3S/c1-13-4-2-9(3-5-13)12-7-10-6-11-8-14-10/h6,8-9,12H,2-5,7H2,1H3 |
InChI Key |
CIGSZHXUQYUFMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCC2=CN=CS2 |
Origin of Product |
United States |
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